Lipophilicity (XLogP) and TPSA Differentiation vs. Primary Acetamide and Gem-Dimethyl Analogs
The target compound exhibits an intermediate lipophilicity profile (XLogP 0.3) between the more polar primary acetamide analog N-[4-(N-hydroxycarbamimidoyl)phenyl]acetamide (CAS 6577-60-2, estimated XLogP ~ -0.1 to 0.0, TPSA ~ 87.7 Ų, MW 193.2) and the more lipophilic gem-dimethyl analog 2-(4-(N-hydroxycarbamimidoyl)phenyl)-2-methylpropanamide (CAS 1388214-89-8, estimated XLogP ~ 0.8-1.2, MW 221.26) [1]. This 0.3-0.5 log unit difference translates to a predicted 2- to 3-fold change in membrane permeability based on the established XLogP-permeability correlation, while retaining the same TPSA (87.7 Ų) that keeps the compound within the <140 Ų threshold for oral bioavailability [2]. The N-methylacetamide side chain provides a single methyl-group increase in lipophilicity over the primary acetamide without introducing the steric bulk and metabolic liability of the gem-dimethyl group [3].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) and molecular weight |
|---|---|
| Target Compound Data | XLogP 0.3, MW 207.23, TPSA 87.7 Ų, HBD 3, HBA 3 |
| Comparator Or Baseline | CAS 6577-60-2: XLogP ~ -0.1 to 0.0, MW 193.2; CAS 1388214-89-8: XLogP ~ 0.8-1.2, MW 221.26 |
| Quantified Difference | ΔXLogP ≈ +0.3 to +0.4 vs. primary acetamide; ΔXLogP ≈ -0.5 to -0.9 vs. gem-dimethyl analog; ΔMW +14 vs. acetamide, -14 vs. gem-dimethyl |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem); values for comparators are structurally estimated based on fragment contributions |
Why This Matters
For procurement decisions in medicinal chemistry programs, the intermediate lipophilicity of the target compound fills a critical gap: it offers improved passive permeability over the primary acetamide analog while avoiding the excessive lipophilicity and potential metabolic instability of the gem-dimethyl derivative, making it a more balanced starting point for lead optimization.
- [1] PubChem. Compound Summary for CID 63613036: 2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/63613036. Accessed April 2026. View Source
- [2] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. doi:10.1021/jm020017n. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
